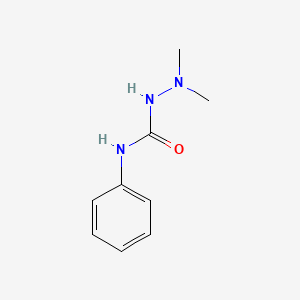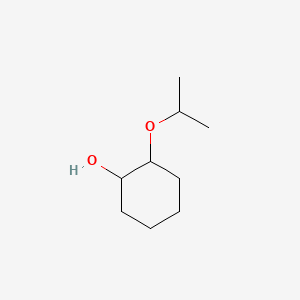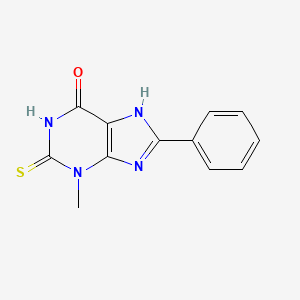
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a thiol group, and a hydroxyanilinomethyl substituent. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride typically involves the reaction of benzimidazolethiol with 4-hydroxyanilinomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are also implemented to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyanilinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may result in the formation of disulfides, while reduction of the hydroxyanilinomethyl group may yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The thiol group plays a crucial role in these interactions, as it can form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride can be compared with other similar compounds, such as:
2-Benzimidazolethiol: Lacks the hydroxyanilinomethyl group, resulting in different chemical properties and applications.
4-Hydroxyanilinomethyl chloride: Lacks the benzimidazolethiol moiety, leading to different reactivity and uses.
The unique combination of the benzimidazole ring, thiol group, and hydroxyanilinomethyl substituent in this compound makes it distinct from these similar compounds, providing it with unique chemical properties and applications.
Eigenschaften
CAS-Nummer |
73688-73-0 |
|---|---|
Molekularformel |
C14H14ClN3OS |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
3-[(4-hydroxyanilino)methyl]-1H-benzimidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c18-11-7-5-10(6-8-11)15-9-17-13-4-2-1-3-12(13)16-14(17)19;/h1-8,15,18H,9H2,(H,16,19);1H |
InChI-Schlüssel |
GIIDMASDVLFXDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)N2CNC3=CC=C(C=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




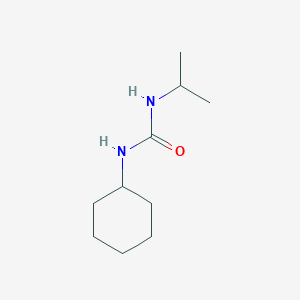

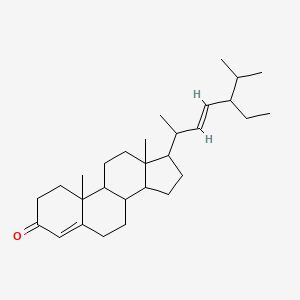
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
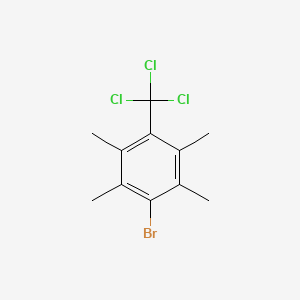

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
